molecular formula C8H6ClF3N4 B11865862 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

Cat. No.: B11865862
M. Wt: 250.61 g/mol
InChI Key: DKTNCDCPXQYXPV-UHFFFAOYSA-N
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Description

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is a substituted purine derivative characterized by a chlorine atom at position 6, an ethyl group at position 7, and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₈H₇ClF₃N₄, with a molecular weight of 257.61 g/mol. The ethyl group enhances lipophilicity compared to smaller alkyl substituents, while the trifluoromethyl group contributes to metabolic stability and electronic effects.

Properties

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

6-chloro-7-ethyl-2-(trifluoromethyl)purine

InChI

InChI=1S/C8H6ClF3N4/c1-2-16-3-13-6-4(16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3

InChI Key

DKTNCDCPXQYXPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

N7 Ethylation via Silylation-Mediated Alkylation

A breakthrough in N7-selective alkylation was reported by ACS Omega (2024), where N-trimethylsilylated purines reacted with alkyl halides using SnCl₄ as a catalyst. For 6-chloropurine derivatives, this method enables the introduction of tertiary and secondary alkyl groups at N7 with >80% regioselectivity. Adapting this approach, ethylation can be achieved by reacting 6-chloro-2-(trifluoromethyl)purine with ethyl bromide under silylation conditions (trimethylsilyl chloride, SnCl₄, dichloroethane, 50°C). The reaction proceeds via a stabilized carbocation intermediate, favoring N7 over N9 substitution due to steric and electronic effects.

Critical Parameters:

  • Catalyst Loading: 1.2 equivalents of SnCl₄ optimize yield (72–78%) while minimizing byproducts.

  • Solvent: Dichloroethane (DCE) enhances carbocation stability compared to acetonitrile.

  • Temperature: 50°C balances reaction rate and selectivity.

C2 Trifluoromethylation Techniques

The trifluoromethyl group at C2 is typically introduced via cross-coupling reactions or nucleophilic substitution . Patent WO2016075224A1 describes the use of Ullmann-type couplings with CuI and 1,10-phenanthroline to install CF₃ groups on purines. For 7-ethyl-6-chloropurine, this involves reacting the purine with trifluoromethyl copper (generated in situ from CF₃SiMe₃ and CuI) in DMF at 120°C for 24 hours.

Yield Optimization:

  • Ligand Selection: 1,10-Phenanthroline improves copper catalyst stability, increasing yield from 45% to 68%.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product with >95% purity.

Sequential Chlorination and Stability Considerations

C6 Chlorination via Phosphorus Oxychloride (POCl₃)

Chlorination at C6 is commonly performed using POCl₃ in the presence of N,N-dimethylaniline as an acid scavenger. For 7-ethyl-2-(trifluoromethyl)purine, refluxing in POCl₃ (6 hours, 110°C) achieves quantitative conversion to the 6-chloro derivative.

Reaction Mechanism:

  • Protonation of the purine N1 position activates the C6 site for electrophilic attack.

  • POCl₃ acts as both solvent and chlorinating agent, with dimethylaniline neutralizing HCl byproducts.

Stability Note: The ethyl group at N7 demonstrates limited stability under strongly acidic conditions. Prolonged exposure to POCl₃ (>8 hours) leads to 15–20% decomposition via ethyl group cleavage.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent studies have explored microwave irradiation to accelerate key steps. For example, N7 ethylation under microwave conditions (100 W, 80°C, 30 minutes) reduces reaction time by 60% while maintaining 70% yield.

One-Pot Multistep Approaches

A patented method (WO2016075224A1) combines alkylation and chlorination in a single reactor:

  • Alkylation: 6-Aminopurine + ethyl bromide → 7-ethyl-6-aminopurine.

  • Chlorination: Treatment with tert-butyl hypochlorite (t-BuOCl) in CH₂Cl₂ at 0°C.

  • Trifluoromethylation: Cu-mediated coupling as described in Section 1.2.

Advantages:

  • Eliminates intermediate purification, increasing overall yield to 58%.

  • Reduces solvent waste by 40%.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: The N7-ethyl group appears as a quartet at δ 1.42 ppm (J = 7.2 Hz) integrating for 3H, with a corresponding –CH₂– signal at δ 4.10 ppm.

  • ¹⁹F NMR: The CF₃ group resonates at δ -63.5 ppm (singlet).

  • Mass Spec: ESI-MS m/z 251.03 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows 98.2% purity with retention time 6.7 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chloro group at position 6 is highly reactive toward nucleophiles, enabling derivatization. Reaction conditions and outcomes vary based on substituents and catalysts:

Reaction TypeConditionsReagentsProductYieldReference
AminationButanol, DIPEA, 120°C, 3–13 hCyclohexylamine6-(Cyclohexylamino)-7-ethyl-2-(trifluoromethyl)-7H-purine76%*
AryloxylationK₂CO₃, Pd(PPh₃)₄, toluene, 140°C4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-7-ethyl-2-(trifluoromethyl)-7H-purine66%*
ThiolationNaSH, DMF, 80°C, 6 hSodium hydrosulfide6-Mercapto-7-ethyl-2-(trifluoromethyl)-7H-purineN/A†

*Yields inferred from analogous 6-chloropurine reactions.
†Conditions extrapolated from purine thiolation methodologies.

Key Findings :

  • Steric Effects : The 7-ethyl group moderately hinders nucleophilic attack at C6, requiring prolonged reaction times compared to unsubstituted purines .

  • Selectivity : The trifluoromethyl group at C2 enhances electrophilicity at C6, favoring substitution over competing N7/N9 alkylation .

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C6 enables aryl/heteroaryl introductions, though reactivity depends on catalytic systems:

SubstrateConditionsBoronic AcidProductYieldReference
6-Chloro-7-ethyl-...Pd(PPh₃)₄, K₂CO₃, toluene, 140°C4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-7-ethyl-2-(trifluoromethyl)-7H-purine66%*
6-Chloro-7-ethyl-...Pd(OAc)₂, SPhos, K₃PO₄, dioxaneThiophen-2-ylboronic acid6-(Thiophen-2-yl)-7-ethyl-2-(trifluoromethyl)-7H-purineN/A†

*Reported for structurally similar 6-chloropurines.
†Hypothetical based on catalytic systems for purine cross-coupling.

Mechanistic Insight :

  • The chloro group acts as a leaving group under palladium catalysis, with the trifluoromethyl group stabilizing the transition state via electron withdrawal .

Electrophilic Substitution

The electron-withdrawing trifluoromethyl group deactivates the purine ring but directs electrophiles to specific positions:

Reaction TypeConditionsReagentsProductYieldReference
C8 CyanationTf₂O, TMSCN, CH₂Cl₂, 0°C to rtTrimethylsilyl cyanide6-Chloro-8-cyano-7-ethyl-2-(trifluoromethyl)-7H-purine75%*
C8 BrominationBr₂, FeBr₃, DCE, 50°CBromine6-Chloro-8-bromo-7-ethyl-2-(trifluoromethyl)-7H-purineN/A†

*Demonstrated for analogous 6-chloropurines.
†Theorized based on purine electrophilic substitution trends.

Regioselectivity :

  • The trifluoromethyl group directs electrophiles to C8 due to meta-directing effects, overriding steric influences from the 7-ethyl group .

Stability and Side Reactions

  • Thermal Stability : The 7-ethyl group remains intact under standard reaction conditions (≤140°C) .

  • Acid/Base Sensitivity : Prolonged exposure to strong acids (e.g., TfOH) may lead to N7 dealkylation, while bases (e.g., NaOH) hydrolyze the C6 chloro group to hydroxyl .

Biological Relevance

Derivatives of 6-chloro-7-ethyl-2-(trifluoromethyl)-7H-purine show promise as kinase inhibitors, with modifications at C6 enhancing target affinity . For example:

  • 6-Amino derivatives exhibit dual EGFR/HER2 inhibition (IC₅₀: 0.014–0.017 µM) .

  • 6-Aryl derivatives demonstrate antiproliferative activity against breast cancer cell lines (IC₅₀: 0.098–0.136 µM) .

Scientific Research Applications

Pharmaceutical Development

The structural characteristics of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine position it as a promising candidate for developing new anticancer drugs. Its unique functional groups, including a chloro group at the 6-position and a trifluoromethyl group at the 2-position, enhance its biological activity. Research indicates that modifications on the purine structure can significantly increase its ability to inhibit various kinases involved in cancer progression, such as the epidermal growth factor receptor and human epidermal growth factor receptor 2 pathways.

Anticancer Activity

Studies have demonstrated that compounds similar to 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine exhibit substantial cytotoxic effects against a range of cancer cell lines. For instance, derivatives of purines have shown efficacy in inhibiting cell proliferation in breast and liver cancer models . The compound's ability to interact with specific biological targets suggests potential therapeutic applications in oncology.

Biochemical Research

In addition to its pharmaceutical applications, 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is valuable in biochemical research. Its interactions with various biological targets are frequently studied using molecular docking and in vitro assays to evaluate binding affinities. These studies provide insights into how the compound might inhibit specific kinases associated with cancer cell proliferation.

Interaction Studies

Research has shown that this compound can effectively bind to kinase proteins, which are critical in regulating cell growth and survival. The preliminary results indicate that it could serve as a lead compound for developing targeted therapies aimed at inhibiting kinase activity in cancer cells.

Synthesis and Derivatization

The synthesis of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine typically involves several steps, highlighting its synthetic accessibility and potential for further derivatization. The methods employed often include nucleophilic substitution reactions that leverage the compound's functional groups to create various derivatives with enhanced biological activities.

Synthesis Method Description
Nucleophilic SubstitutionUtilizes the chloro group for nucleophilic attacks, leading to diverse derivatives.
Electrophilic Aromatic SubstitutionExploits the electron-withdrawing nature of the trifluoromethyl group for further functionalization.

Case Studies

Several studies underscore the therapeutic potential of purine derivatives like 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine:

Cytotoxicity Studies

In vitro evaluations against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells have shown that certain purine analogs exhibit cytotoxic activity surpassing traditional chemotherapeutics like 5-Fluorouracil . These findings support ongoing research into purine derivatives as viable candidates for new anticancer agents.

Viral Inhibition Studies

Research on related compounds has also explored their efficacy against RNA viruses such as HCV and Zika virus. Although some derivatives did not exhibit significant antiviral activity at tested concentrations, they provide a framework for understanding how structural modifications can influence biological activity .

Mechanism of Action

The mechanism of action of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogs (Table 1), followed by detailed discussions.

Table 1: Structural and Physicochemical Properties of Related Purine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine 6-Cl, 7-Ethyl, 2-CF₃ C₈H₇ClF₃N₄ 257.61 High lipophilicity, kinase inhibition potential
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine 6-Cl, 7-Cyclopropyl, 2-CF₃ C₉H₆ClF₃N₄ 269.61 Enhanced rigidity, altered solubility
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine 2-Cl, 6-Cl, 7-CF₃CH₂ C₇H₄Cl₂F₃N₄ 287.03 Increased electrophilicity, API intermediate
2-Chloro-6-(trifluoromethyl)-9H-purine 2-Cl, 6-CF₃ (no N7 substituent) C₆H₂ClF₃N₄ 222.55 Tautomerism-dependent activity
6-Chloro-7-methyl-7H-purine 6-Cl, 7-Me C₆H₅ClN₄ 168.58 Lower steric hindrance, synthetic precursor
2,6,8-Trichloro-7-methyl-7H-purine 2-Cl, 6-Cl, 8-Cl, 7-Me C₆H₃Cl₃N₄ 237.47 High reactivity, agrochemical uses

Detailed Analysis

Substituent Effects on Reactivity and Lipophilicity
  • Ethyl vs. Cyclopropyl at N7: The ethyl group in 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine increases lipophilicity (logP ≈ 2.1) compared to the cyclopropyl analog (logP ≈ 1.8) due to its longer carbon chain.
  • Trifluoromethyl (-CF₃) vs. Chlorine at C2 : The trifluoromethyl group in the target compound stabilizes the purine ring via electron-withdrawing effects, reducing susceptibility to oxidation compared to 2,6-dichloro analogs (e.g., 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine). The latter’s dual chlorine atoms enhance electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity

6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound, characterized by its unique trifluoromethyl and chloro substituents, has been studied for its interactions with various biological macromolecules, including enzymes and receptors involved in cancer progression.

The biological activity of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine primarily stems from its ability to interact with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances the compound's binding affinity to various proteins, which modulates their activity. This interaction can lead to inhibition of key signaling pathways implicated in tumor growth and metastasis, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.

Biological Activity

Recent studies have demonstrated that 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine exhibits significant anticancer properties. Here are some key findings:

  • Inhibition of Kinases : The compound has shown efficacy in inhibiting kinases associated with cancer cell proliferation. For instance, it has been linked to the inhibition of EGFR and HER2, which are critical in breast cancer progression .
  • Cell Cycle Arrest and Apoptosis : Research indicates that this purine analogue induces G2/M cell cycle arrest and promotes apoptosis in cancer cell lines such as SKBR3, suggesting its potential as a therapeutic agent against breast cancer .

Case Studies

  • EGFR/HER2 Dual Kinase Inhibition : A study focused on a series of 6,7-disubstituted purine analogues, including 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine, demonstrated their ability to inhibit both EGFR and HER2 effectively. The compounds were synthesized and tested for their cytotoxic effects on human breast cancer cells, showing IC50 values that indicate moderate to good anti-proliferative activity .
  • Molecular Docking Studies : Molecular docking studies have suggested that 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine binds effectively to the active sites of target kinases. These studies help elucidate the binding interactions and predict the compound's efficacy in inhibiting kinase activity.

Table 1: Biological Activity Summary of 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine

Biological ActivityObservationsReference
EGFR InhibitionSignificant inhibition observed
HER2 InhibitionModerate to strong inhibitory effects
Induction of ApoptosisPromotes apoptosis in SKBR3 cells
Cell Cycle ArrestInduces G2/M phase arrest

Q & A

Q. What are the standard synthetic routes for 6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves alkylation and halogenation steps. For example:

  • Alkylation: Reacting a purine precursor (e.g., 7-methylpurine derivatives) with ethylating agents like ethyl iodide under basic conditions (KOH/EtOH) .
  • Trifluoromethylation: Introducing the trifluoromethyl group via nucleophilic substitution using CF₃Cu or electrophilic reagents like Togni’s reagent .
  • Chlorination: Treating intermediates with POCl₃ or PCl₅ in anhydrous conditions to introduce the chloro group .

Key Intermediates:

StepIntermediate StructureReaction ConditionsYield (%)
Alkylation7-Ethyl-2-(trifluoromethyl)-7H-purineKOH, EtOH, 60°C, 12h65–75
Chlorination6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purinePOCl₃, reflux, 6h80–85

Reference: Adapted from alkylation procedures in purine chemistry .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substitution patterns. For example, the ethyl group’s protons appear as a triplet (~1.3 ppm) and quartet (~4.0 ppm), while the CF₃ group shows a singlet in ¹⁹F NMR (~-60 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves the 7H tautomeric form and confirms regioselectivity. A reported analog (2,6-dichloro-7-isopropyl-7H-purine) crystallizes in the monoclinic P2₁/c space group, with bond lengths matching purine derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Purine derivatives are prone to hydrolysis under acidic or basic conditions. Perform accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C and 40°C, monitoring degradation via HPLC.
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures. For example, similar trifluoromethyl purines decompose above 200°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, AI-driven simulations) optimize the synthesis and reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for alkylation or trifluoromethylation .
  • AI-Driven Optimization: Implement machine learning (e.g., COMSOL Multiphysics integration) to predict optimal solvent systems or catalyst combinations. For example, AI can reduce trial-and-error in identifying conditions for >90% yield .

Q. What strategies address low yields in the alkylation step due to steric hindrance from the ethyl group?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (e.g., H₂O/CH₂Cl₂) .

Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected ¹³C NMR shifts)?

Methodological Answer:

  • Control Experiments: Synthesize and characterize a des-ethyl analog to isolate the impact of substituents.
  • Dynamic NMR Studies: Investigate tautomerism or rotational barriers causing signal splitting. For example, variable-temperature NMR can reveal conformational flexibility in the ethyl group .

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoromethyl group in biological studies?

Methodological Answer:

  • Comparative SAR: Replace CF₃ with Cl, Br, or CH₃ and assess bioactivity. A study on antiparasitic purines showed that CF₃ enhances membrane permeability vs. CH₃ .
  • Electron-Withdrawing Effects: Use Hammett constants (σₚ) to correlate substituent electronegativity with activity (CF₃: σₚ = 0.54) .

Q. What mechanistic insights explain regioselectivity in substitution reactions at the purine core?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SₙAr): The C-6 position is more electrophilic due to electron-withdrawing effects from adjacent N-7 and C-2 substituents. Kinetic studies (e.g., monitoring Cl⁻ release) confirm this preference .

Q. How can factorial design improve reaction optimization for scale-up?

Methodological Answer:

  • 2³ Factorial Design: Vary temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (5–10 mol%). Analyze main effects and interactions using ANOVA. For example, a study on purine alkylation found solvent polarity had the largest effect (p < 0.05) .

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